2-Methyltetrahydrofuran-3-thiol

Beschreibung

Significance in Flavor Chemistry and Allied Fields

2-Methyltetrahydrofuran-3-thiol (FEMA number 3787) is a pivotal aroma compound, particularly renowned for its contribution to meaty and savory flavors. perfumerflavorist.comnih.govchemicalbook.com Its powerful and characteristic odor profile makes it a valuable ingredient in the food and fragrance industry. nbinno.comthegoodscentscompany.com The compound is naturally found in cooked beef and has been reported in heated pork meat. perfumerflavorist.comchemicalbook.comsigmaaldrich.com

The organoleptic properties of this compound are described as meaty, roasted, and sulfurous, with notes of cooked beef and chicken. thegoodscentscompany.com It imparts a brothy, savory character with slight fatty and alliaceous (onion and garlic) nuances. thegoodscentscompany.comperfumerflavorist.com Due to its extremely low odor threshold, even minute quantities can significantly impact the flavor profile of food products. chemicalbook.com This makes it a key component in the formulation of a wide array of savory flavors, especially for meat and poultry products, snacks, and soups. perfumerflavorist.comthegoodscentscompany.com

In addition to its direct application as a flavoring agent, research has focused on the formation of this compound during food processing. It is believed to be formed from precursors like sulfurol, contributing to the desirable 'beef broth' character in various cooked foods. nbinno.com The thermal degradation of thiamine (B1217682) and the Maillard reaction between carbohydrates and cysteine are also considered significant pathways for its generation. researchgate.net

The acetate (B1210297) form, this compound acetate, is also utilized in the flavor industry to impart and reinforce a roast meat and gravy character in cooked meat flavors. thegoodscentscompany.comfao.org

Isomeric Considerations and Stereochemical Importance

This compound possesses two chiral centers, leading to the existence of four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). acs.org The spatial arrangement of the methyl and thiol groups, designated as cis or trans, significantly influences the compound's sensory properties. acs.orgfao.org

Scientific studies have demonstrated that the different stereoisomers of this compound and its acetate derivative exhibit distinct odor characteristics and intensities. acs.org For instance, gas chromatography-olfactometry (GC-O) analysis of the four stereoisomers of this compound acetate revealed that the trans isomers possess a meaty aroma as a top note. In contrast, the cis isomers are characterized by a pungent smell reminiscent of raw garlic and onion. acs.org

Furthermore, subtle but perceptible odor differences exist even between the two enantiomers of the trans or cis form. acs.org For example, one of the trans enantiomers might be described as more pleasantly meaty than the other. Similarly, one cis enantiomer may present additional savory and musty notes compared to its mirror image. acs.org This stereochemical diversity underscores the importance of enantioselective synthesis and analysis to understand and control the precise flavor profiles desired in various applications. The commercial product is often a mixture of cis and trans isomers. nbinno.comfao.org

Scope and Research Imperatives

The profound impact of this compound on food flavor profiles necessitates ongoing research in several key areas. A primary imperative is the development of efficient and stereoselective synthetic routes to produce specific isomers with desired sensory attributes. acs.org This includes exploring various starting materials and reaction pathways to improve yield and purity. google.com

Another critical area of research is the elucidation of the formation pathways of this compound in different food matrices during processing. researchgate.net Understanding the precursor compounds and reaction conditions that lead to its formation will enable better control over the development of desirable flavors in cooked foods. nih.gov

Furthermore, the development of sensitive and accurate analytical methods for the detection and quantification of this compound and its various isomers in complex food systems is crucial. researchgate.net Techniques like gas chromatography-olfactometry (GC-O) are invaluable for correlating chemical structure with sensory perception. researchgate.netacs.org

Continued investigation into the organoleptic properties of each stereoisomer will provide a more detailed understanding of structure-activity relationships, guiding the creation of novel and enhanced flavor formulations. The exploration of its potential synergistic or antagonistic effects with other flavor compounds is also an area of active interest.

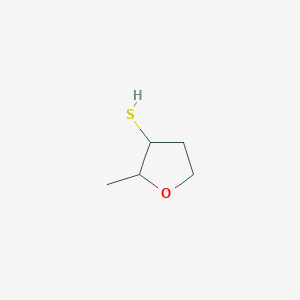

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyloxolane-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-4-5(7)2-3-6-4/h4-5,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPHPBLAKVZXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866614 | |

| Record name | Tetrahydro-2-methyl-3-furanthiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; roasted meat, sulfurous onion aroma | |

| Record name | 2-Methyl-3-tetrahydrofuranthiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1022/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

163.00 to 168.00 °C. @ 760.00 mm Hg | |

| Record name | Tetrahydro-2-methyl-3-furanthiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol) | |

| Record name | 2-Methyl-3-tetrahydrofuranthiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1022/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.042-1.049 | |

| Record name | 2-Methyl-3-tetrahydrofuranthiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1022/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

57124-87-5 | |

| Record name | 2-Methyltetrahydrofuran-3-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57124-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2-methyl-3-furanthiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057124875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentitol, 1,4-anhydro-2,5-dideoxy-3-thio- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydro-2-methyl-3-furanthiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyltetrahydrofuran-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrahydro-2-methyl-3-furanthiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 2 Methyltetrahydrofuran 3 Thiol and Its Derivatives

Established Synthetic Pathways

Reduction and Vulcanization Processes

One established route to 2-methyltetrahydrofuran-3-thiol involves a multi-step sequence starting from 5-hydroxy-2-pentanone. guidechem.comgoogle.com The initial step is an acid-catalyzed intramolecular cyclization to form 4,5-dihydro-2-methylfuran. This intermediate then undergoes a reaction with thioacetic acid to introduce the sulfur functionality, yielding this compound acetate (B1210297). guidechem.comgoogle.com The final step is the hydrolysis of the acetate group to afford the target thiol. guidechem.com

A patented method outlines this three-step process, emphasizing the use of phosphoric acid for the cyclization of 5-hydroxy-2-pentanone, which is reported to minimize the formation of isomers and improve product quality. google.com The subsequent reaction with thioacetic acid, followed by hydrolysis, provides the desired this compound. google.com

| Reactant | Reagents | Product | Yield |

| 5-hydroxy-2-pentanone | Phosphoric acid | 4,5-dihydro-2-methylfuran | 95% |

| 4,5-dihydro-2-methylfuran | Thioacetic acid, Piperidine (B6355638) | This compound acetate | 86% |

| This compound acetate | Acetic acid | This compound | 87% |

Synthesis from Furanone Precursors

An alternative synthetic approach utilizes furanone derivatives as starting materials. For instance, 2-methyltetrahydrofuran-3-one (B1294639) can be synthesized and subsequently converted to the corresponding thiol. The synthesis of 2-methyltetrahydrofuran-3-one can be achieved through a Michael addition reaction involving ethyl lactate (B86563) and methyl methacrylate, followed by hydrolysis and decarboxylation. guidechem.com

The conversion of the ketone functionality in 2-methyltetrahydrofuran-3-one to a thiol can be accomplished through various standard organic transformations, although specific literature detailing this direct conversion to this compound is less common than the pathways originating from other precursors.

Enantioselective Synthesis Strategies

The presence of two chiral centers in this compound results in four possible stereoisomers, each potentially possessing distinct sensory properties. This has driven the development of enantioselective synthetic methods to access individual stereoisomers in high purity.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available enantiopure starting materials to introduce the desired stereochemistry. While specific examples for this compound are not extensively detailed in the provided search results, this strategy is a fundamental approach in asymmetric synthesis. It often involves sourcing a chiral molecule that already contains one or more of the required stereocenters.

Asymmetric Catalysis in Intermediate Formation (e.g., Sharpless Asymmetric Dihydroxylation)

A key strategy for the enantioselective synthesis of the stereoisomers of this compound acetate involves the Sharpless asymmetric dihydroxylation (AD). acs.orgnih.govacs.org This powerful reaction is used to create the chiral centers in the precursor, cis-2-methyl-3-hydroxy-tetrahydrofuran, with a specific stereochemistry. acs.orgnih.govacs.org The Sharpless AD of (3E)-pent-3-en-1-yl mesylate, followed by an in-situ intramolecular nucleophilic substitution, produces the enantiomers of cis-2-methyl-3-hydroxy-tetrahydrofuran. acs.orgacs.org These intermediates are then converted to the final thiol acetate products.

Derivation of Isomers via Stereospecific Transformations (e.g., Mitsunobu Reaction)

To access the trans isomers, a stereospecific transformation known as the Mitsunobu reaction is employed. acs.orgnih.govacs.org This reaction allows for the inversion of the stereochemistry at the hydroxyl-bearing carbon of the cis-2-methyl-3-hydroxy-tetrahydrofuran enantiomers. acs.orgnih.govacs.org The alcohol is activated by triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), allowing for nucleophilic attack by a carboxylate with inversion of configuration. wikipedia.orgorganic-chemistry.orgnih.gov The resulting ester is then hydrolyzed to the trans-alcohol. Each of the four stereoisomers of 2-methyl-3-hydroxy-tetrahydrofuran is then subjected to mesylation and nucleophilic substitution to yield the corresponding stereoisomer of this compound acetate. acs.orgnih.gov This combined approach of Sharpless AD and the Mitsunobu reaction has successfully provided all four stereoisomers of this compound acetate. acs.org

| Stereoisomer of Acetate | Enantiomeric Excess (ee) |

| (2R,3S)-2-methyl-tetrahydrofuran-3-thiol acetate | 80% |

| (2R,3R)-2-methyl-tetrahydrofuran-3-thiol acetate | 80% |

| (2S,3R)-2-methyl-tetrahydrofuran-3-thiol acetate | 62% |

| (2S,3S)-2-methyl-tetrahydrofuran-3-thiol acetate | 62% |

Optimization of Synthetic Yields and Purity

The successful synthesis of this compound hinges on maximizing the yield of the desired product while minimizing the formation of impurities. Research has identified several key parameters that can be adjusted to achieve high yields and purity.

A patented three-step method starting from 5-hydroxy-2-pentanone offers a pathway to reduce byproducts and improve product quality. google.com The initial step involves the cyclization of 5-hydroxy-2-pentanone using phosphoric acid to form 4,5-dihydro-2-methylfuran. google.comguidechem.com Optimization of this step is crucial as it can generate isomers that affect the subsequent reactions. google.com The subsequent reaction with thioacetic acid to form the intermediate this compound acetate, followed by hydrolysis, provides the final product. google.comguidechem.com

Key optimization parameters in this process include reactant molar ratios, catalyst concentration, and reaction time. For instance, the molar ratio of 4,5-dihydro-2-methylfuran to thioacetic acid and a catalyst like piperidine is a critical factor influencing the yield of the acetate intermediate. google.com One described process achieved an 86% yield for the acetate intermediate by carefully controlling these ratios and reaction time. google.comguidechem.com

Purification of the final product and intermediates is essential for achieving high purity. Column chromatography is a common laboratory-scale method for purifying intermediates like cis- and trans-2-methyl-3-hydroxy-tetrahydrofuran, which are precursors in some synthetic routes. acs.org For the final this compound, distillation under reduced pressure is an effective purification method. google.com For example, collecting the fraction at a specific temperature and pressure range (e.g., 88-115°C at 1.4 KPa) yields the purified thiol. google.com

The enantioselective synthesis of derivatives, such as 2-methyl-tetrahydrofuran-3-thiol acetate, further highlights the importance of purification. Sharpless asymmetric dihydroxylation and Mitsunobu reactions are employed to create specific stereoisomers, and purification via column chromatography is used to isolate the desired enantiomerically pure intermediates. acs.org

| Parameter | Optimized Condition/Method | Effect on Yield/Purity | Source |

| Starting Material | 5-hydroxy-2-pentanone | Reduces the formation of isomers and byproducts, improving overall quality. | google.com |

| Cyclization Catalyst | Phosphoric acid (0.2-0.6 mol/L) | Optimizing concentration minimizes byproduct generation in the formation of 4,5-dihydro-2-methylfuran. | google.com |

| Thiolation Reactant Ratio | 4,5-dihydro-2-methylfuran:thioacetic acid:piperidine (molar ratio 1:1-2:0.1) | Controlled ratios maximize the yield of the this compound acetate intermediate. | google.com |

| Intermediate Purification | Column Chromatography (silica gel, petroleum ether/ethyl acetate) | Isolates specific stereoisomers of intermediates like 2-methyl-3-hydroxy-tetrahydrofuran. | acs.org |

| Final Product Purification | Distillation under reduced pressure (e.g., 1.4 KPa) | Separates the final thiol product from residual reactants and byproducts. | google.com |

| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Allows for real-time monitoring of the reaction progress to determine the optimal endpoint. | google.com |

Industrial Scale Synthesis Considerations

Translating the synthesis of this compound to an industrial scale introduces a new set of challenges and considerations, primarily focused on cost-effectiveness, safety, process simplification, and environmental impact.

The selection of raw materials is a primary consideration. Utilizing readily available and cost-effective starting materials like 5-hydroxy-2-pentanone is advantageous for large-scale production. google.com Synthesis routes that avoid high-cost or hazardous reagents, such as certain palladium catalysts or sodium borohydride, are preferred for industrial applications due to improved safety and economic viability. google.com

Process simplification is a key goal in industrial synthesis. A multi-step reaction that can be performed in a sequence without extensive purification of intermediates can significantly reduce production time and labor intensity. google.com The three-step process from 5-hydroxy-2-pentanone is noted for its relatively short reaction times and simplified process, making it suitable for industrial consideration. google.com Furthermore, continuous vapor-phase processes, as developed for related compounds like 2-methyltetrahydrofuran, offer a model for efficient, large-scale production using commercially available catalysts. google.com

Solvent selection and recovery are also critical on an industrial scale. The use of solvents like isopropyl ether, which can be recovered and reused, aligns with green chemistry principles and reduces operational costs. google.com Similarly, for the related solvent 2-methyltetrahydrofuran, which can be derived from renewable biomass, processes like continuous rectification steam permeation have been developed for efficient recovery and purification, highlighting the industry's move towards sustainable practices. wikipedia.orggoogle.comnih.gov

Several companies specialize in the production of high-impact aroma chemicals, including this compound, at small to medium scales, offering custom synthesis and contract manufacturing services. thegoodscentscompany.comthegoodscentscompany.com This indicates an existing industrial capacity and expertise in handling sulfur and heterocyclic chemistries for the flavor and fragrance market. thegoodscentscompany.com The identification and characterization of by-products, such as 4-(5-methyl-2-furylthio)-5-methyltetrahydrofuran-2-thione, during industrial production is crucial for quality control and process optimization. researchgate.net

| Consideration | Strategy/Method | Benefit for Industrial Scale | Source |

| Raw Material Selection | Use of cost-effective starting materials like 5-hydroxy-2-pentanone. | Reduces overall production cost. | google.com |

| Process Safety | Avoidance of high-risk reagents (e.g., certain heavy metal catalysts, highly reactive hydrides). | Enhances worker safety and reduces handling complexities. | google.com |

| Process Simplification | Adopting synthetic routes with fewer steps and shorter reaction times. | Lowers labor intensity and increases throughput. | google.com |

| Catalyst | Use of commercially available and robust catalysts. | Ensures a stable and efficient continuous process. | google.com |

| Solvent Management | Implementation of solvent recovery and recycling systems (e.g., for isopropyl ether). | Minimizes waste and raw material costs, promoting sustainability. | google.com |

| Production Technology | Potential for continuous flow reactors and vapor-phase hydrogenation. | Allows for efficient, large-scale, and controlled manufacturing. | google.comchemicalbook.com |

| Quality Control | Analysis and identification of potential by-products. | Ensures final product purity and allows for process refinement. | researchgate.net |

Reactivity and Mechanistic Studies of 2 Methyltetrahydrofuran 3 Thiol

Thiol Group Reactivity and Transformations

The chemical behavior of 2-methyltetrahydrofuran-3-thiol is largely dictated by its thiol (-SH) functional group, which is known for its high reactivity. chemistrysteps.com This reactivity allows the compound to participate in a variety of chemical transformations, including nucleophilic substitution and oxidation reactions.

Nucleophilic Substitution Reactions

The thiol group of this compound, and more specifically its conjugate base, the thiolate ion, is a potent nucleophile. chemistrysteps.com This characteristic enables it to readily participate in nucleophilic substitution reactions. Research has demonstrated the synthesis of stereoisomers of 2-methyl-tetrahydrofuran-3-thiol acetate (B1210297) through a process involving mesylation of the corresponding alcohol followed by nucleophilic substitution. nih.govacs.orgacs.org This process underscores the thiol group's capacity to displace leaving groups and form new carbon-sulfur bonds.

The table below summarizes key aspects of the nucleophilic substitution reactions involving this compound, based on synthetic studies of its acetate derivative. nih.govacs.orgacs.org

| Reactant | Reagent | Product | Reaction Type | Reference |

| 2-Methyl-3-hydroxy-tetrahydrofuran stereoisomers | Mesyl chloride, followed by a nucleophile | 2-Methyl-tetrahydrofuran-3-thiol acetate stereoisomers | Nucleophilic Substitution | nih.govacs.orgacs.org |

Oxidation Processes and Disulfide Formation

Thiols are susceptible to oxidation, and this compound is no exception. The thiol group can be oxidized to form a disulfide, specifically bis(2-methyl-3-furyl) disulfide. researchgate.netperfumerflavorist.com This transformation is a common reaction for many furan-based sulfur compounds and can occur in the presence of oxidizing agents. perfumerflavorist.com The formation of disulfides is a significant reaction as it can alter the sensory properties of the compound, often resulting in a less intense aroma compared to the parent thiol. perfumerflavorist.com

The instability of thiols like 2-methyl-3-furanthiol (B142662) (a related compound) and their tendency to form disulfides through radical reactions have been noted. researchgate.nettandfonline.com This reactivity is also relevant to this compound. The oxidation can be influenced by various factors present in food systems.

Formation Mechanisms in Complex Systems

The presence of this compound in food is often the result of complex chemical reactions that occur during processing, particularly those involving heat.

Maillard Reaction Pathways

The Maillard reaction, a non-enzymatic browning reaction between amino acids (like cysteine) and reducing sugars, is a primary pathway for the formation of a wide array of flavor compounds, including this compound. researchgate.nettandfonline.commdpi.com This reaction is responsible for the desirable color, aroma, and flavor of many cooked foods. The formation of sulfur-containing volatile compounds, which are crucial for meaty flavors, is a key outcome of the Maillard reaction when sulfur-containing amino acids are present. researchgate.nettandfonline.com

Studies on related furanthiols, such as 2-methyl-3-furanthiol, have shown that they are generated through the Maillard reaction between carbohydrates and cysteine. researchgate.netacs.org While the exact pathways for this compound are still under investigation, it is understood to be formed through similar complex interactions of precursors generated during the Maillard reaction.

Formation from Precursor Compounds (e.g., Sulfurol Impurity)

Research has indicated that this compound can be formed from other compounds during food processing. One such precursor is sulfurol, where it has been suggested that this compound may form as an impurity, contributing to a "beef broth" character. nbinno.com This highlights that the final flavor profile of a food product can be influenced by the purity of the ingredients and the transformations they undergo during processing.

The formation from precursor compounds can be a result of various chemical reactions, including reductions and rearrangements, that occur under the conditions of food processing. nbinno.com

Thermal Processing Effects on Compound Formation

Thermal processing is a critical factor influencing the formation of this compound. The temperatures used in cooking, roasting, and other heat treatments provide the necessary energy for the Maillard reaction and other chemical transformations to occur. mdpi.comwebstaurantstore.comquora.com The rate and extent of the Maillard reaction are highly dependent on temperature, with optimal temperatures for the reaction typically ranging from 140-165°C (284-330°F). webstaurantstore.comscielo.brmdpi.com

Different temperature ranges can lead to the formation of different profiles of volatile compounds. mdpi.com For instance, higher temperatures generally favor the formation of furans and other heterocyclic compounds. mdpi.com Therefore, the specific conditions of thermal processing, including temperature and time, play a crucial role in determining the concentration and profile of flavor compounds like this compound in the final product. scielo.br

The following table illustrates the influence of temperature on the Maillard reaction, which is a key process in the formation of this compound.

| Temperature Range | Effect on Maillard Reaction | Reference |

| 100°C - 120°C | Moderate reaction rate, formation of certain volatile compounds. | scielo.brmdpi.com |

| 120°C - 140°C | Increased reaction rate, formation of a wider range of flavor compounds, including pyrazines. | scielo.brmdpi.com |

| 140°C - 165°C | Optimal range for Maillard browning and flavor development. | webstaurantstore.com |

| > 176°C | Onset of charring, potential for burning. | webstaurantstore.com |

Intramolecular Rearrangements and Side Reactions

The reactivity of this compound is characterized by several potential pathways, including intramolecular rearrangements and various side reactions. While detailed mechanistic studies on the intramolecular rearrangements of this specific thiol are not extensively documented in publicly available literature, its susceptibility to side reactions, particularly oxidation, is a notable aspect of its chemical behavior.

One of the primary side reactions involving this compound is its oxidation to form bis(2-methyl-3-furyl) disulfide. This reaction can be initiated in the presence of an oxidizing agent. For instance, reacting 2-methyl-3-furanthiol, a closely related compound, with dimethyl sulfoxide (B87167) (DMSO) serves as a method for preparing the corresponding disulfide. google.com In this process, DMSO acts as the oxidant. Another method involves the use of airborne oxygen, where blowing air through a solution of 2-methyl-3-furanthiol in a solvent like hexane (B92381) leads to its oxidation to the disulfide, although this method is reported to have a lower yield and longer reaction time. google.com

Under acidic conditions, thiols can undergo degradation. While specific studies on this compound are limited, research on analogous compounds like 2-methyl-3-furanthiol indicates that the protonation of the sulfur atom is a critical step in their degradation. researchgate.net It is plausible that this compound would exhibit similar reactivity under acidic conditions.

The formation of 2-methyl-3-furanthiol, an unsaturated analog, often involves precursor systems where side reactions can influence the yield. For example, in model systems for food chemistry, the reaction of hydroxyacetaldehyde and mercapto-2-propanone can generate 2-methyl-3-furanthiol. acs.org The conditions of such reactions, including temperature, pH, and the presence of other reactants, can lead to various side products.

The following table summarizes key side reactions related to the analogous compound, 2-methyl-3-furanthiol, which provide insight into the potential reactivity of this compound.

| Reactant(s) | Oxidizing Agent | Solvent | Conditions | Product | Yield |

| 2-Methyl-3-furanthiol | Dimethyl sulfoxide (DMSO) | - | 10 °C to reflux temperature | bis(2-methyl-3-furyl) disulfide | - |

| 2-Methyl-3-furanthiol | Airborne Oxygen | Hexane | Room temperature, 20 hours | bis(2-methyl-3-furyl) disulfide | 60.5% |

Table 1: Examples of Side Reactions of 2-Methyl-3-furanthiol

It is important to note that the direct extrapolation of reactivity from 2-methyl-3-furanthiol to this compound should be done with caution due to the differences in their electronic and structural properties arising from the saturated versus unsaturated furan (B31954) ring. Further research is needed to fully elucidate the specific intramolecular rearrangements and side reaction pathways of this compound.

Stereochemical Investigations and Sensory Perceptual Studies

Isomeric Distribution and Characterization (cis- and trans-isomers)

The characterization of these isomers is typically achieved through gas chromatography (GC), which can separate the cis- and trans-forms. chemimpex.comnist.gov Further analysis using techniques like mass spectrometry (MS) helps in confirming their molecular structure. researchgate.net One commercially available mixture, for instance, is specified to contain approximately 71% trans-isomer and 26% cis-isomer. thegoodscentscompany.com

The synthesis of specific isomers has been a subject of research to better understand their individual contributions to flavor and aroma. For example, cis- and trans-2-methyl-3-hydroxytetrahydrofuran can be used as precursors to produce the corresponding cis- and trans-2-methyltetrahydrofuran-3-thiol acetates through mesylation and nucleophilic substitution. researchgate.net

Table 1: Isomeric Composition of a Commercial 2-Methyltetrahydrofuran-3-thiol Mixture

| Isomer | Percentage |

| trans | ~71% |

| cis | ~26% |

Enantiomeric Purity and Chiral Analysis

Each of the cis- and trans-isomers of this compound is chiral, meaning each can exist as a pair of enantiomers (non-superimposable mirror images). masterorganicchemistry.combyjus.com This results in a total of four possible stereoisomers: (2R,3S)- and (2S,3R)- for the trans-isomer, and (2R,3R)- and (2S,3S)- for the cis-isomer. The enantiomeric purity, or enantiomeric excess (ee), of a sample is a measure of the degree to which one enantiomer is present in greater amounts than the other. nih.gov

The determination of enantiomeric purity is crucial as different enantiomers of a chiral compound often exhibit distinct biological activities and sensory properties. Chiral analysis, typically performed using chiral gas chromatography, is the primary method for separating and quantifying the individual enantiomers. researchgate.net

Research has focused on the enantioselective synthesis of the stereoisomers of this compound and its derivatives to evaluate their individual sensory characteristics. For instance, enantioselective synthesis of 2-methyl-tetrahydrofuran-3-thiol acetate (B1210297) has been achieved, yielding products with varying enantiomeric excesses. Specifically, (2R,3S)- and (2R,3R)-isomers were obtained in 80% ee, while the (2S,3R)- and (2S,3S)-isomers were produced in 62% ee. nih.gov

Structure-Odor Relationships and Olfactory Perception

The relationship between the chemical structure of this compound and its perceived odor is a key area of study in flavor chemistry. The presence of both a sulfur atom and a furan (B31954) ring in its structure contributes to its characteristic aroma. researchgate.net The spatial arrangement of the methyl and thiol groups, as defined by its stereoisomerism, significantly influences its interaction with olfactory receptors, leading to different odor perceptions. researchgate.net

Diastereomeric and Enantiomeric Sensory Differences

Stereoisomers of a single compound, including both diastereomers (cis vs. trans) and enantiomers, can possess remarkably different sensory properties. byjus.comyoutube.com For this compound, perceptible differences in both odor characteristics and intensities have been observed among its four stereoisomers. researchgate.net

While detailed sensory descriptions of each individual stereoisomer are not extensively documented in the readily available literature, it is established that the trans-isomer is generally considered to have a stronger meat-like character compared to the cis-isomer. researchgate.net Olfactory evaluation of the acetate derivatives of the four stereoisomers also revealed noticeable differences in their odor features and intensities, highlighting the importance of stereochemistry in determining the sensory profile of this compound. researchgate.netnih.gov

Impact on Specific Aroma Profiles (e.g., Meaty, Sulfurous, Fruity Notes)

This compound is a potent aroma compound renowned for its significant contribution to meaty and savory flavors. researchgate.netchemicalbook.com It is often described as having a meaty, sulfurous, and even beef-like aroma. thegoodscentscompany.comsigmaaldrich.com This compound is considered a "character impact" compound, meaning it is a key contributor to the characteristic flavor of certain foods, particularly cooked meats. acs.org

The aroma profile of this compound is complex, with different nuances being attributed to its isomeric composition. The trans-isomer is particularly noted for its strong meat-like character. researchgate.net Beyond its meaty notes, the compound also possesses sulfurous and onion-like characteristics. thegoodscentscompany.comventos.com Interestingly, while primarily associated with savory profiles, some sources also mention a fruity aspect to its aroma. chemimpex.com The interplay of these different notes allows it to be used in a variety of flavor formulations, from enhancing the roasted character of meat flavors to adding complexity to other savory products. perfumerflavorist.comperfumerflavorist.com

Table 2: Reported Aroma Descriptors for this compound

| Aroma Descriptor | Source(s) |

| Meaty, Beefy | researchgate.netresearchgate.netthegoodscentscompany.comsigmaaldrich.com |

| Sulfurous | thegoodscentscompany.comsigmaaldrich.com |

| Roasted | ventos.comthegoodscentscompany.com |

| Chicken, Brothy | ventos.com |

| Onion, Scallion | thegoodscentscompany.com |

| Fruity | chemimpex.com |

Advanced Sensory Evaluation Methodologies

To fully understand the sensory impact of potent aroma compounds like this compound, which are often present in trace amounts, advanced analytical techniques are employed.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample. researchgate.net In GC-O, the effluent from a gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can assess the odor of the eluting compounds. nih.gov

This methodology has been instrumental in characterizing the sensory properties of this compound and its stereoisomers. GC-O studies have confirmed the perceptible differences in odor features and intensities among the four stereoisomers of its acetate derivative. researchgate.netnih.gov The technique is particularly valuable for detecting potent odorants that may be present at concentrations too low for instrumental detection but are still perceivable by the human nose. researchgate.net

In-Mouth Aroma Release and Perception Studies (e.g., R-FISS)

The perception of flavor is a dynamic process that involves the release of aroma compounds in the mouth during consumption. nih.gov Techniques that can measure this in-mouth aroma release provide valuable insights into the sensory experience. The Retronasal Flavor Impression Screening System (R-FISS) is one such analytical tool designed to analyze the odorants exhaled through the nostrils during eating and drinking. jst.go.jp

While specific studies utilizing R-FISS for this compound are not detailed in the provided context, this methodology is highly relevant for understanding its behavior in a food matrix. R-FISS allows for the concentration of odorants and the determination of their composition in a single measurement, offering a way to study how factors like food composition and oral processing affect the release and subsequent perception of key flavor compounds like this compound. jst.go.jp

Biosynthetic Pathways and Metabolic Transformations

The formation of this compound in food is a complex process, with evidence pointing towards its generation during the cooking of meat. perfumerflavorist.com While the precise biosynthetic pathways are not fully elucidated, its presence in cooked beef suggests it is a product of thermally induced reactions between precursor molecules naturally present in the meat. perfumerflavorist.com

Much of the understanding of its formation is extrapolated from studies on the closely related and more extensively researched compound, 2-methyl-3-furanthiol (B142662) (MFT). MFT is a potent meaty flavor compound generated through several pathways, primarily the Maillard reaction. researchgate.net This reaction occurs between amino acids and reducing sugars at elevated temperatures, and is responsible for the browning and flavor development in many cooked foods. The key precursors for MFT formation are believed to be carbohydrates and the sulfur-containing amino acid cysteine. researchgate.net

Another proposed pathway for the formation of MFT is through the degradation of thiamine (B1217682) (Vitamin B1). researchgate.net Given the structural similarity between MFT and this compound, it is highly probable that the latter is formed through similar chemical transformations, although this is yet to be definitively confirmed in the scientific literature.

While not a biosynthetic pathway, a chemical synthesis route for this compound has been developed, which starts from 5-hydroxy-2-pentanone. google.com This synthetic process involves a three-step reaction to produce the target compound. google.com

Information on the metabolic transformations of this compound in vivo is limited. However, studies on the metabolism of MFT in rat liver have shown that it is converted to its corresponding methyl sulfide (B99878) and methyl sulfoxide (B87167) derivatives. nih.gov This metabolic process likely serves to detoxify the compound and facilitate its excretion from the body. It is plausible that this compound undergoes a similar metabolic fate, being transformed into more water-soluble metabolites.

Advanced Applications and Translational Research

Role as an Advanced Flavoring Agent

2-Methyltetrahydrofuran-3-thiol is a potent, sulfur-containing flavor compound prized for its significant impact at very low concentrations. chemicalbook.comgoogle.com Its low aroma threshold and strong, characteristic profile make it an essential ingredient in the development of sophisticated edible essences, particularly for meat flavors. chemicalbook.comgoogle.com The compound is recognized by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA), under number 3787, and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), number 1090, for its use as a flavoring agent. nih.govfao.org

This compound is renowned for its ability to impart complex, savory, and cooked meat characteristics to food products. thegoodscentscompany.com Its flavor profile is often described as roasted beef, meaty, brothy, and savory with nuances of chicken and turkey. thegoodscentscompany.comperfumerflavorist.com At a concentration of 0.1% in propylene (B89431) glycol, it exhibits a roasted, crusted beef and chicken aroma that is meaty and sulfurous with mild alliaceous (onion/garlic) notes. thegoodscentscompany.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) officially describes its odor as "roasted meat, sulfurous onion aroma". fao.org This potent "meaty mercaptan" is crucial for building authentic and impactful savory flavors. thegoodscentscompany.com

The versatility of this compound allows for its use across a wide range of processed and novel foods to create or enhance specific flavor notes. perfumerflavorist.com It is particularly effective in cooked beef flavors, where it provides a natural-tasting boiled beef character. perfumerflavorist.com Surprisingly, it can be used at even higher levels in roast beef flavors without unbalancing the profile, and it is especially suitable for use with process flavors. perfumerflavorist.com

Beyond traditional meat applications, it is also incorporated into chicken flavors. perfumerflavorist.com Its utility extends to non-savory categories as well; it can improve chocolate and coffee flavors and is particularly useful for recreating the distinct milk chocolate character derived from dried milk crumb. perfumerflavorist.com In trace amounts, it adds depth to nut flavors, especially roasted hazelnut. perfumerflavorist.com

Table 1: Recommended Usage Levels of this compound in Various Food Systems

| Food Category | Recommended Level | Intended Flavor Effect | Source |

|---|---|---|---|

| Roast Beef Flavors | ~1,000 ppm | Enhances roasted character | perfumerflavorist.com |

| Beef Stock Flavors | ~500 ppm | Creates a boiled beef effect | perfumerflavorist.com |

| Snack Foods | 15 ppm | Adds meat and poultry notes | thegoodscentscompany.com |

| Chocolate and Coffee Flavors | ~100 ppm | Improves and deepens flavor | perfumerflavorist.com |

| Nut Flavors (e.g., Roasted Hazelnut) | ~50 ppm | Adds complexity in trace amounts | perfumerflavorist.com |

| Meat Products | 2 ppm | General meat flavor enhancement | thegoodscentscompany.com |

| Soups | 1 ppm | Boosts savory character | thegoodscentscompany.com |

| Cooked Meat Flavors (General) | 0.1 - 5 ppm | Reinforces roast meat and gravy character | thegoodscentscompany.com |

The final flavor impact of this compound is often dependent on its interaction with other volatile compounds within a food matrix. For a more subtle and balanced effect, it is frequently used in conjunction with other similar sulfur chemicals, most notably 2-methyl-3-furanthiol (B142662). perfumerflavorist.com The interplay between these potent aroma chemicals allows flavorists to create more nuanced and complete profiles. perfumerflavorist.com Furthermore, it has been noted that its unique sulfurous note can complement the sweet, warm aroma of compounds like 2-Methoxytoluene. chemicalbull.com The reactivity of the thiol group suggests it can interact with other food components; for instance, the related compound 2-methyl-3-furanthiol is known to react readily to form disulfides or interact with melanoidins produced during cooking processes. researchgate.net

Intermediacy in Pharmaceutical Synthesis

Beyond its role in the flavor industry, this compound serves as a valuable intermediate in organic and pharmaceutical synthesis. chemicalbull.commade-in-china.com Chemical manufacturers specializing in high-impact aroma chemicals and heterocyclic compounds often supply this molecule for applications in pharmaceutical research and development. thegoodscentscompany.comthegoodscentscompany.comchemicalbull.com The core structure, 2-Methyltetrahydrofuran (2-MeTHF), is itself a widely used solvent and intermediate in the pharmaceutical industry, valued for its stability and derivation from renewable resources. nbinno.comnih.gov 2-MeTHF is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antimalarial drug chloroquine (B1663885) phosphate. nbinno.com The functionalized thiol derivative, this compound, is therefore an important building block for creating more complex molecules within the pharmaceutical sector. thegoodscentscompany.comchemicalbull.com

Contributions to Agrochemical Development

The utility of this compound extends to the agrochemical industry. chemicalbull.com Companies that produce this compound also serve the agrochemical sector, where it is used as a chemical intermediate in the development of new products. thegoodscentscompany.comthegoodscentscompany.comchemicalbull.com Its specific heterocyclic and sulfur-containing structure can be a key component in the synthesis of novel active ingredients for crop protection and other agricultural applications.

Utility in Specialty Chemical Synthesis

This compound is an important component in the broader field of specialty chemical synthesis. chemicalbull.com It is employed in research and development laboratories for the synthesis of new chemical compounds and is considered a key ingredient in the development of various specialty chemicals. chemicalbull.com Manufacturers leverage their expertise in sulfur and heterocyclic chemistries to produce this and related compounds for a range of sectors, including material sciences. thegoodscentscompany.comthegoodscentscompany.com The synthesis of this compound itself involves multiple steps, starting from raw materials like 5-hydroxy-2-pentanone, which is converted via intermediates such as this compound acetate (B1210297), highlighting its place within multi-step specialty synthesis. google.com

Research and Development in New Compound Design

The exploration of new chemical entities derived from the core structure of this compound is a significant area of research, primarily driven by the quest for novel flavor and aroma compounds with specific sensory profiles. This research focuses on understanding the structure-activity relationships, where slight modifications to the molecule can lead to substantial changes in its organoleptic properties. Key areas of investigation include stereoisomerism and the synthesis of derivatives.

A notable area of research has been the enantioselective synthesis and sensory evaluation of the stereoisomers of 2-methyl-tetrahydrofuran-3-thiol acetate. nih.govacs.org This derivative is of particular interest as acetylation can modulate the stability and release of the thiol, impacting its aroma characteristics.

Scientific studies have successfully synthesized the four stereoisomers of 2-methyl-tetrahydrofuran-3-thiol acetate and evaluated their individual odor profiles through gas chromatography-olfactometry (GC-O). nih.govacs.org The research revealed that the sensory properties are significantly influenced by the stereochemistry at the two chiral centers of the tetrahydrofuran (B95107) ring. acs.orgresearchgate.net The trans and cis diastereomers, as well as their respective enantiomers, exhibit distinct odor characteristics and intensities. acs.org

For instance, the two enantiomers of the trans-isomer of 2-methyl-tetrahydrofuran-3-thiol acetate are generally associated with a meaty aroma. acs.org In contrast, the cis-isomers are characterized by a more pungent, raw garlic and onion-like scent. acs.orgleffingwell.com These perceptible differences highlight the importance of controlling the stereochemistry during synthesis to achieve a desired flavor profile.

Detailed research findings have quantified the odor thresholds of these stereoisomers, providing valuable data for their potential application in the flavor industry. The odor thresholds, which indicate the minimum concentration of a substance detectable by the human nose, vary among the four stereoisomers. acs.org

Table 1: Odor Characteristics of this compound Acetate Stereoisomers

| Compound | Stereoisomer | Odor Description | Odor Threshold (in air) |

|---|---|---|---|

| This compound acetate | (2R,3R) | Raw garlic and onion-like, savory, musty, sulfurous | 3.8 ng/L |

| This compound acetate | (2S,3S) | Raw garlic and onion-like, sulfurous | 5.7 ng/L |

| This compound acetate | (2R,3S) | Meaty, slightly sulfurous | 18.6 ng/L |

| This compound acetate | (2S,3R) | Meaty, savory, roasted | 7.3 ng/L |

This data is compiled from a study by Dai et al. (2015). acs.orgleffingwell.com

This research into the synthesis and sensory analysis of this compound derivatives is fundamental to the development of new, high-impact flavor ingredients. By understanding how molecular structure dictates sensory perception, chemists can design novel compounds with tailored aroma profiles for specific applications in the food and fragrance industries. The work on these acetate derivatives serves as a prime example of how targeted chemical modification can lead to a diverse range of valuable aroma compounds from a single parent molecule. nih.govthegoodscentscompany.com

Analytical and Spectroscopic Characterization Techniques for Research

Chromatographic Separation and Detection Methods

Gas chromatography (GC) is the cornerstone for separating volatile compounds like MFT from complex mixtures. acs.org Coupled with specific detectors, GC allows for both qualitative and quantitative analysis.

Gas Chromatography-Olfactometry (GC-O): This technique is particularly valuable for aroma-active compounds. It combines the separation power of GC with human sensory perception. As compounds elute from the GC column, they are split into two paths: one leading to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can assess the odor. nih.gov This method is crucial for determining the sensory relevance of MFT in a sample, as it directly links the chemical structure to its characteristic "meaty" aroma. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying MFT. nih.gov The gas chromatograph separates the volatile compounds, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a "fingerprint" of the molecule, allowing for its identification. For quantitative analysis, stable isotope dilution assays (SIDA) are often employed, where a known amount of an isotopically labeled MFT standard is added to the sample. This internal standard helps to correct for losses during sample preparation and analysis, leading to more accurate quantification.

Multidimensional Gas Chromatography (MDGC): For extremely complex samples, two-dimensional gas chromatography (GCxGC) can provide enhanced separation. In this technique, two columns with different stationary phases are connected in series. This allows for a more thorough separation of co-eluting compounds, which is often a challenge in the analysis of trace volatile sulfur compounds.

Detectors:

Flame Ionization Detector (FID): A universal detector that responds to most organic compounds. researchgate.net

Sulfur Chemiluminescence Detector (SCD): This detector is highly selective and sensitive to sulfur-containing compounds, making it ideal for the analysis of thiols like MFT.

Atomic Emission Detector (AED): Provides elemental information, confirming the presence of sulfur in the eluted compound.

Below is a table summarizing common chromatographic methods used for MFT analysis:

Table 1: Chromatographic Methods for 2-Methyltetrahydrofuran-3-thiol Analysis

| Technique | Detector | Purpose | Key Findings |

| GC-O | Human Nose, FID/MS | Odor characterization and sensory relevance | Revealed perceptible differences in odor features and intensities among the four stereoisomers of 2-methyl-tetrahydrofuran-3-thiol acetate (B1210297). nih.gov |

| GC-MS | Mass Spectrometer | Identification and quantification | A rapid and easy method was developed for isolating and quantifying 2-methyl-3-furanthiol (B142662) (2M3F) in wines. researchgate.net |

| HS-SPME/GC-MS | Mass Spectrometer | Analysis of volatile sulfur compounds in beverages | Ethanol (B145695) content in the matrix decreases the method's sensitivity for spirit beverages. nih.gov |

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of MFT.

Mass Spectrometry (MS): As mentioned, MS is crucial for identification. The fragmentation pattern of MFT in the mass spectrometer provides structural information. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the molecule, further confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of MFT, including the stereochemistry of its chiral centers. google.com A patent for the preparation of MFT includes a ¹H NMR spectrum to confirm the structure of the synthesized compound. google.com

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in a molecule. For MFT, the characteristic absorption band for the thiol (S-H) group would be a key feature in the IR spectrum. nih.gov

The following table highlights spectroscopic data for MFT:

Table 2: Spectroscopic Data for this compound

| Technique | Key Information Provided |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for identification. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information, including stereochemistry. google.com |

| Infrared (IR) Spectroscopy | Identification of the thiol (S-H) functional group. nih.gov |

Challenges in Analysis of Sulfur-Containing Volatiles

The analysis of volatile sulfur compounds (VSCs) like MFT is fraught with challenges that can affect the accuracy and reliability of the results.

Reactivity and Instability: Thiols are susceptible to oxidation, which can lead to the formation of disulfides. researchgate.netacs.org This can occur during sample storage, preparation, and even during the analytical process itself. acs.org The presence of metals can catalyze these oxidative reactions. acs.org

Low Concentrations: MFT is often present at very low concentrations (ng/L or even pg/L levels) in food and beverages. researchgate.net This necessitates highly sensitive analytical methods and effective pre-concentration techniques.

Matrix Effects: The complex matrix of food and beverages can interfere with the analysis. nih.gov For example, high concentrations of ethanol in alcoholic beverages can reduce the efficiency of headspace extraction methods for VSCs. nih.gov

Artifact Formation: The analytical techniques themselves can sometimes lead to the formation of artifacts, which are compounds not originally present in the sample. acs.org Thermal degradation in the hot injector of a gas chromatograph is a common source of artifact formation. acs.org

Targeted Extraction and Concentration Methodologies (e.g., pHMB Trapping of Thiols)

To overcome the challenges of low concentration and matrix interference, specific extraction and concentration techniques are employed.

Solid Phase Microextraction (SPME): HS-SPME is a widely used technique for extracting volatile and semi-volatile compounds from a sample's headspace. nih.gov The choice of fiber coating is critical for selectively adsorbing the target analytes. nih.gov However, care must be taken as some thiols can be oxidized on the SPME fiber. acs.org

Stir Bar Sorptive Extraction (SBSE): SBSE is another sorptive extraction technique that offers a larger surface area and sorbent volume compared to SPME, allowing for higher recovery of trace analytes.

Solvent-Assisted Flavor Evaporation (SAFE): SAFE is a gentle distillation technique that allows for the isolation of volatile compounds from a non-volatile matrix under high vacuum and at low temperatures, minimizing the risk of thermal degradation and artifact formation.

p-Hydroxymercuribenzoate (pHMB) Trapping: This is a highly specific method for trapping thiols. researchgate.net Thiols react with pHMB to form non-volatile conjugates. researchgate.net This allows for the selective isolation of thiols from a complex matrix. The thiols can then be released from the conjugates for subsequent analysis. researchgate.net A method has been developed for the quantification of MFT in wine that involves the direct addition of pHMB to the wine sample to form a conjugate, which is then specifically cleaved to release the volatile thiol for analysis. researchgate.net

Thiopropyl-Sepharose 6B Covalent Chromatography: This technique is based on the thiol-disulfide exchange reaction and provides a highly specific method for extracting thiol-containing compounds. nih.gov

The table below outlines various extraction and concentration methods:

Table 3: Extraction and Concentration Methodologies for Thiols

| Method | Principle | Advantages |

| HS-SPME | Adsorption of volatiles onto a coated fiber. nih.gov | Simple, solvent-free, and can be automated. nih.gov |

| SBSE | Sorption of analytes onto a magnetic stir bar coated with a sorbent. | High enrichment factor for trace analytes. |

| SAFE | Gentle vacuum distillation. | Minimizes thermal degradation and artifact formation. |

| pHMB Trapping | Covalent binding of thiols to a mercury-containing reagent. researchgate.net | Highly selective for thiols. researchgate.net |

| Thiopropyl-Sepharose 6B | Covalent chromatography based on thiol-disulfide exchange. nih.gov | High specificity for thiol-containing compounds. nih.gov |

Computational Chemistry and Theoretical Modeling of 2 Methyltetrahydrofuran 3 Thiol

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 2-methyltetrahydrofuran-3-thiol, such investigations would provide insights into the distribution of electrons within the molecule, identifying electron-rich and electron-deficient regions.

In the case of this compound, quantum mechanical calculations would be crucial in determining the preferred sites for electrophilic and nucleophilic attack. The analysis of frontier molecular orbitals (HOMO and LUMO) would indicate the most probable regions for chemical reactions. It is anticipated that the sulfur atom of the thiol group and the oxygen atom within the tetrahydrofuran (B95107) ring would be key sites of interaction.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing valuable information about their conformational preferences and flexibility. For this compound, MD simulations would reveal the accessible conformations of the tetrahydrofuran ring and the orientation of the methyl and thiol substituents.

Studies on the parent compound, tetrahydrofuran (THF), have utilized MD simulations to understand its liquid structure and dynamics. researchgate.netrsc.org These simulations have shown that the THF ring is not planar and undergoes pseudorotation between different twist and envelope conformations. The introduction of a methyl group and a thiol group at the 2 and 3 positions, respectively, would be expected to influence the conformational landscape of the ring.

A systematic conformational analysis using computational methods would identify the most stable conformers of this compound in the gas phase and in different solvents. This information is critical for understanding its biological activity and its role in flavor chemistry, as different conformers can interact differently with receptors. DFT calculations on substituted chloromethyl tetrahydrofuran derivatives have demonstrated that the conformation of the THF ring can change along a reaction pathway. nih.gov

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental data.

For this compound, DFT calculations can be employed to predict its ¹H and ¹³C NMR chemical shifts. chemaxon.comscilit.comuncw.edugithub.ionih.gov The accuracy of these predictions has been shown to be sufficient to distinguish between different isomers and to aid in the assignment of experimental spectra. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is a commonly used approach for calculating NMR shielding tensors, which are then converted to chemical shifts.

Similarly, the vibrational frequencies in the IR spectrum of this compound can be computed. ijrpc.comresearchgate.netbohrium.comarxiv.org These calculations would help in assigning the characteristic vibrational modes of the molecule, such as the C-S stretching of the thiol group and the C-O-C stretching of the tetrahydrofuran ring. Comparing the computed spectrum with experimental data can confirm the structure of the molecule.

Table 1: Predicted Spectroscopic Data for a Model Compound (Tetrahydrofuran)

| Spectroscopic Data | Computational Method | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (α-protons) | GIAO/B3LYP/6-31G(d) | ~3.7 ppm | ~3.76 ppm |

| ¹³C NMR Chemical Shift (α-carbons) | GIAO/B3LYP/6-31G(d) | ~68 ppm | ~68.3 ppm |

| IR C-O-C Stretch | B3LYP/6-31G(d) | ~1080 cm⁻¹ | ~1070 cm⁻¹ |

Note: The data in this table is illustrative and based on typical computational results for tetrahydrofuran. Specific predictions for this compound would require dedicated calculations.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, computational studies could explore various potential reaction pathways.

For example, the oxidation of the thiol group to form disulfides is a common reaction for thiols. Computational studies on thiol/disulfide exchange reactions have provided detailed insights into the reaction mechanism, confirming an S_N2-type process where the thiolate anion is the reactive species. nih.govnih.gov The reaction of furan (B31954) derivatives, such as in Diels-Alder reactions, has also been extensively studied computationally, revealing the factors that control reactivity and selectivity. rsc.orgnih.gov

Computational modeling of the reactions of this compound could investigate its behavior in various chemical environments, such as its stability during food processing or its potential metabolic pathways. Understanding these mechanisms is crucial for its application as a flavoring agent. A computational study on the thiol-yne reaction, for instance, has shed light on the kinetics and structural influences governing the reaction pathways. acs.org

Tautomer Equilibria and Stability Studies

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a relevant consideration for this compound. Specifically, it can exist in equilibrium with its thione tautomer, 2-methyltetrahydrofuran-3-one (B1294639).

Computational studies on the thione-thiol tautomerism of other heterocyclic compounds, such as 1,2,4-triazole-3-thione, have shown that the thione form is generally the more stable tautomer in the gas phase. nih.gov However, the relative stability can be influenced by substituents and the solvent environment. cdnsciencepub.comrsc.orgresearchgate.netrsc.orgnih.govjocpr.comresearchgate.netresearchgate.net

For this compound, quantum chemical calculations could determine the relative energies of the thiol and thione tautomers, as well as the energy barrier for their interconversion. This information is critical as the two tautomers would likely exhibit different chemical and sensory properties. Natural Bond Orbital (NBO) analysis could be employed to understand the electronic factors that stabilize each tautomer. nih.gov

Regulatory Science and Safety Assessment in Research Contexts

International Regulatory Frameworks (e.g., FEMA GRAS, JECFA, EU Regulations)

The use of 2-Methyltetrahydrofuran-3-thiol as a flavouring agent is well-documented and regulated by several international bodies. These frameworks ensure that the substance, when used as intended, does not pose a safety risk to consumers.

Flavor and Extract Manufacturers Association (FEMA)

The Flavor and Extract Manufacturers Association has designated this compound as "Generally Recognized as Safe" (GRAS). femaflavor.org The compound is listed under FEMA number 3787. femaflavor.orgnih.govwho.intfao.org This GRAS status indicates that the substance is considered safe by experts for its intended use in food flavourings, based on a comprehensive review of scientific data. perfumerflavorist.com

Joint FAO/WHO Expert Committee on Food Additives (JECFA)

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound at its 59th meeting in 2002. nih.govwho.intfao.orginchem.org The committee assigned the compound JECFA number 1090. femaflavor.orgnih.govwho.intinchem.org Based on their assessment, they concluded that there is "No safety concern at current levels of intake when used as a flavouring agent". nih.govwho.intinchem.org The evaluation is detailed in the technical report series TRS 913-JECFA 59/81, with the corresponding toxicological monograph published in FAS 50-JECFA 59/299. nih.govinchem.org

European Union (EU) Regulations

In the European Union, this compound is an authorized flavouring substance. It is included in the Union list of flavouring substances under Regulation (EC) No 1334/2008, which governs flavourings and food ingredients with flavouring properties used in and on foods. sigmaaldrich.comeuropa.eu The substance is identified by the Flavis number 13.160. sigmaaldrich.com Its inclusion in this list signifies that it has undergone a safety assessment by the European Food Safety Authority (EFSA) and is approved for use within the EU market under specified conditions. thegoodscentscompany.comaxxence.de EFSA's evaluations are part of its comprehensive Flavouring Group Evaluations (FGEs). thegoodscentscompany.com

Regulatory Designations for this compound

| Regulatory Body | Identifier/Status | Details |

|---|---|---|

| FEMA | GRAS (FEMA No. 3787) femaflavor.orgnih.govnih.gov | Generally Recognized as Safe for use as a flavouring agent. femaflavor.org |

| JECFA | JECFA No. 1090 who.intfao.orginchem.org | Concluded "No safety concern at current levels of intake when used as a flavouring agent" (2002). who.intinchem.org |

| EU | Flavis No. 13.160 sigmaaldrich.com | Approved for use as a flavouring substance under Regulation (EC) No 1334/2008. sigmaaldrich.com |

Toxicological Research

The safety assessment of this compound is supported by toxicological research reviewed by regulatory bodies like JECFA and EFSA. inchem.orgthegoodscentscompany.com The primary toxicological monograph for this compound is the "Food and Agriculture Organization of the United Nations (FAO) Food and Nutrition Paper (FNP) 52 Addendum 10," which corresponds to the JECFA evaluation. inchem.org

Information from the European Food Safety Authority (EFSA) indicates the availability of various toxicological studies, including those on genotoxicity, subacute, subchronic, chronic toxicity, and carcinogenicity, as well as developmental and reproductive toxicity. thegoodscentscompany.com

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a flammable liquid and vapor. nih.govfishersci.ca It is also noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation. nih.govfishersci.ca

While specific, detailed public studies on the toxicology of this compound are often part of the comprehensive regulatory submissions, the toxicological profile of its parent compound, 2-Methyltetrahydrofuran (MeTHF), has been investigated more broadly. For instance, a two-year inhalation study on MeTHF showed some evidence of carcinogenic activity in male rats and female mice. scbt.com However, it is crucial to distinguish these findings from the specific toxicological profile of the thiol derivative, which has been evaluated separately by bodies like JECFA and deemed safe at current intake levels as a flavouring agent. who.int

Summary of Toxicological Profile for this compound

| Study Type | Finding/Classification | Source |

|---|---|---|

| JECFA Evaluation | No safety concern at current levels of intake when used as a flavouring agent. who.intinchem.org | JECFA (2002) who.intinchem.org |

| GHS Classification | Flammable liquid and vapor (H226). nih.gov | PubChem nih.gov |

| GHS Classification | Causes skin irritation (H315). nih.gov | PubChem nih.gov |

| GHS Classification | Causes serious eye irritation (H319). nih.gov | PubChem nih.gov |

| GHS Classification | May cause respiratory irritation (H335). nih.gov | PubChem nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Methyltetrahydrofuran |

| Tetrahydrofuran (B95107) |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable methods for synthesizing 2-Methyltetrahydrofuran-3-thiol is a primary focus of ongoing research. Current methods often face challenges such as long reaction routes, the use of hazardous materials, and high costs, which are not ideal for large-scale industrial production. google.com

A significant area of development is enantioselective synthesis, which allows for the production of specific stereoisomers of this compound. acs.orgnih.gov Techniques such as Sharpless asymmetric dihydroxylation and the Mitsunobu reaction have been successfully employed to create the four distinct stereoisomers of its acetate (B1210297) precursor. acs.orgnih.gov These stereospecific routes are crucial as the different isomers exhibit unique sensory properties. acs.org The pursuit of synthetic pathways that align with the principles of atom economy and green chemistry remains a significant and practical goal for improving the economic and social benefits of this compound. google.com

| Starting Material | Key Intermediates/Reagents | Synthetic Approach | Reference |

| (3Z)- and (3E)-pent-3-en-1-ols | Iodocyclization | Racemic synthesis | acs.org |

| 5-hydroxy-2-pentanone | 4,5-dihydro-2-methylfuran, Thioacetic acid | Three-step reaction | google.com |

| cis-2-methyl-3-hydroxy-tetrahydrofuran | Mesylation, Nucleophilic substitution | Enantioselective synthesis | acs.org |

Deeper Understanding of Structure-Function Relationships

A critical aspect of future research is to unravel the intricate relationship between the molecular structure of this compound's stereoisomers and their resulting sensory characteristics. It has been established that the different stereoisomers possess perceivably different odor features and intensities. acs.orgnih.gov

For instance, the four stereoisomers of 2-methyl-tetrahydrofuran-3-thiol acetate—(2R,3S), (2R,3R), (2S,3R), and (2S,3S)—have been synthesized and their unique odor profiles evaluated. acs.org This highlights the importance of stereochemistry in determining the organoleptic properties of the compound. A deeper understanding of these structure-activity relationships will enable the targeted synthesis of isomers with specific desired flavor profiles, thus allowing for more precise and nuanced flavor creation in the food industry.

| Stereoisomer | Enantiomeric Excess (ee) | Sensory Evaluation Method | Key Finding | Reference |

| (2R,3S)- and (2R,3R)-isomers | 80% | Gas Chromatography-Olfactometry (GC-O) | Perceptible differences in odor features and intensities among stereoisomers. | acs.org |

| (2S,3R)- and (2S,3S)-isomers | 62% | Gas Chromatography-Olfactometry (GC-O) | Perceptible differences in odor features and intensities among stereoisomers. | acs.org |

Expansion into New Application Areas

While this compound is a well-regarded flavoring agent, particularly for its meaty, alliaceous, and savory notes, there is significant potential for its application in other sectors. thegoodscentscompany.com Its core expertise in sulfur and heterocyclic chemistries makes it a candidate for use in pharmaceutical research and material sciences. thegoodscentscompany.com